Cas no 2287236-41-1 ((3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid)

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid is a fluorinated spirocyclic carboxylic acid characterized by its unique structural features, including a spiro[2.5]octane scaffold and difluoromethylene group. The stereochemistry at the 3S and 8R positions enhances its potential as a chiral building block in pharmaceutical and agrochemical synthesis. The difluorination at the 2-position improves metabolic stability and lipophilicity, making it valuable for drug design. Its spirocyclic framework offers conformational rigidity, which can be leveraged in medicinal chemistry to optimize target binding. The carboxylic acid functionality provides a versatile handle for further derivatization. This compound is particularly useful in the development of bioactive molecules requiring precise stereochemical control and enhanced physicochemical properties.
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid structure
2287236-41-1 structure
Product Name:(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid
CAS No:2287236-41-1
MF:C9H12F2O2
MW:190.187190055847
CID:6038836
PubChem ID:137945161
Update Time:2025-06-13

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2287236-41-1
    • EN300-6732416
    • (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid
    • rac-(3R,4S)-1,1-difluorospiro[2.5]octane-4-carboxylic acid
    • Inchi: 1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-,8-/m0/s1
    • InChI Key: KZQLWIHYMBYFGM-XPUUQOCRSA-N
    • SMILES: FC1(C[C@@]21CCCC[C@H]2C(=O)O)F

Computed Properties

  • Exact Mass: 190.08053595g/mol
  • Monoisotopic Mass: 190.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid Pricemore >>

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Additional information on (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid

Introduction to (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic Acid (CAS No. 2287236-41-1)

The compound (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid, identified by its CAS number 2287236-41-1, represents a significant advancement in the field of medicinal chemistry. This spirocyclic fluorinated derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of fluorine atoms in the molecule imparts distinct physicochemical properties, making it a valuable candidate for further exploration in drug development.

In recent years, the pharmaceutical industry has witnessed a surge in the utilization of fluorinated compounds, owing to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The spirocyclic framework of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid contributes to its rigidity and stability, which are crucial factors in designing molecules with improved pharmacokinetic profiles. This compound's stereochemistry, specifically the (3S,8R) configuration, plays a pivotal role in determining its biological interactions and therapeutic potential.

Current research in the field of fluorinated spirocyclic compounds has highlighted their potential applications in treating various diseases, including cancer and inflammatory disorders. The carboxylic acid moiety in (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid provides a versatile handle for further chemical modifications, enabling the synthesis of analogs with tailored biological activities. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise targeting. Fluorinated spirocyclic structures have been shown to exhibit potent inhibitory effects on enzymes and receptors involved in disease progression. For instance, studies have demonstrated that derivatives of this class can interfere with key signaling cascades implicated in cancer cell proliferation and survival. Such findings underscore the importance of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid as a lead compound for further pharmacological investigations.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of fluorine atoms at the 2-position and the spirocyclic connection between the cyclopentane and cyclohexane rings require meticulous control over reaction conditions and stereochemistry. Advances in catalytic methods have enabled more efficient and scalable production processes for such complex molecules. This progress is crucial for translating laboratory discoveries into viable therapeutic options.

Evaluation of the biological activity of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid has revealed intriguing properties that warrant further exploration. Preclinical studies indicate that this compound exhibits moderate potency against certain cancer cell lines while maintaining good selectivity over normal tissues. Additionally, its interaction with biological targets suggests potential applications in treating inflammatory conditions by modulating immune responses. These findings are particularly promising given the growing demand for targeted therapies that minimize off-target effects.

The structural uniqueness of this molecule also makes it an attractive candidate for computational studies aimed at understanding its mode of action. Molecular modeling techniques have been employed to elucidate how the spirocyclic core and fluorine substituents influence binding interactions with biological targets. Such insights are invaluable for guiding future modifications aimed at enhancing potency and selectivity. The integration of experimental data with computational approaches provides a comprehensive framework for rational drug design.

In conclusion, (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid (CAS No. 2287236-41-1) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities position it as a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound and its derivatives, highlighting its potential as a cornerstone in future drug discovery efforts.

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